molecular formula C7H16ClN B2944891 1-Cyclobutylpropan-1-amine hydrochloride CAS No. 2138507-91-0

1-Cyclobutylpropan-1-amine hydrochloride

Cat. No.: B2944891
CAS No.: 2138507-91-0
M. Wt: 149.66
InChI Key: QLVATDBARBKCCH-UHFFFAOYSA-N
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Description

1-Cyclobutylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN It is a hydrochloride salt form of 1-cyclobutylpropan-1-amine, which is characterized by the presence of a cyclobutyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutylpropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.

    Attachment to Propan-1-amine: The cyclobutyl group is then attached to a propan-1-amine backbone through nucleophilic substitution reactions.

    Formation of Hydrochloride Salt: The final step involves the conversion of 1-cyclobutylpropan-1-amine to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates.

    Purification Steps: Utilizing techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products Formed:

    Amine Oxides: Formed through oxidation.

    Reduced Amines: Formed through reduction.

    Substituted Amines: Formed through nucleophilic substitution.

Scientific Research Applications

1-Cyclobutylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-cyclobutylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-Cyclobutylpropan-1-amine: The parent amine without the hydrochloride salt.

    Cyclobutylamine: A simpler amine with a cyclobutyl group.

    Propan-1-amine: A simpler amine without the cyclobutyl group.

Uniqueness: 1-Cyclobutylpropan-1-amine hydrochloride is unique due to the presence of both the cyclobutyl group and the propan-1-amine backbone, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclobutylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7(8)6-4-3-5-6;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVATDBARBKCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138507-91-0
Record name 1-cyclobutylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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